Fenirofibrate
Overview
Description
Fenofibrate is a lipid-regulating agent belonging to the class of fibric acid derivatives. It is primarily used to treat hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia. Fenofibrate works by activating peroxisome proliferator-activated receptor alpha, which plays a crucial role in lipid metabolism. This compound is known for its ability to lower low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenofibrate can be synthesized through various methods. One common synthetic route involves the esterification of 4-chlorobenzoyl chloride with 4-hydroxybenzaldehyde, followed by the reaction with isobutyric acid and isopropanol. The reaction conditions typically involve the use of a catalyst such as sulfuric acid and heating under reflux .
Industrial Production Methods
In industrial settings, fenofibrate is often produced using a supercritical fluid-assisted spray-drying process. This method involves the micronization of fenofibrate particles with surface-active additives to improve its pharmacokinetic and pharmacodynamic properties. The process results in smaller particle sizes, enhancing the dissolution rate and bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate undergoes various chemical reactions, including:
Oxidation: Fenofibrate can be oxidized to form fenofibric acid, which is its active metabolite.
Reduction: Reduction reactions can convert fenofibrate back to its precursor compounds.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include fenofibric acid, various substituted derivatives, and other metabolites that retain the lipid-regulating properties of the parent compound .
Scientific Research Applications
Fenofibrate has a wide range of scientific research applications:
Chemistry: It is used in the study of lipid metabolism and the development of new lipid-regulating agents.
Biology: Fenofibrate is used to investigate the role of peroxisome proliferator-activated receptor alpha in various biological processes.
Medicine: It is extensively studied for its therapeutic effects in treating dyslipidemia, cardiovascular diseases, and diabetic retinopathy.
Industry: Fenofibrate is used in the pharmaceutical industry for the development of formulations with improved bioavailability and therapeutic efficacy
Mechanism of Action
Fenofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates lipid metabolism. Upon activation, this receptor increases the expression of genes involved in fatty acid oxidation, lipoprotein lipase activity, and the reduction of apolipoprotein C-III. These actions lead to increased lipolysis and elimination of triglyceride-rich particles from the plasma, ultimately lowering triglyceride levels and increasing high-density lipoprotein cholesterol levels .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Gemfibrozil: A fibric acid derivative with similar lipid-regulating properties.
Bezafibrate: A compound that also activates peroxisome proliferator-activated receptor alpha and has similar therapeutic effects
Uniqueness of Fenofibrate
Fenofibrate is unique in its ability to be co-administered with statins, enhancing its lipid-regulating effects. It also has a higher bioavailability compared to other fibric acid derivatives, making it more effective in clinical settings. Additionally, fenofibrate has shown potential in reducing the progression of diabetic retinopathy, a benefit not commonly associated with other similar compounds .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
Record name | Fenirofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIROFIBRATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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